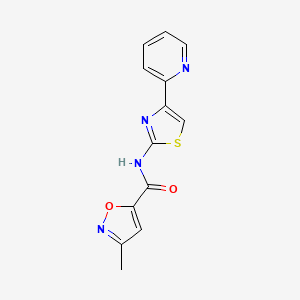

3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Übersicht

Beschreibung

3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that features a unique combination of isoxazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction using 2-bromopyridine.

Formation of the Isoxazole Ring: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Coupling Reactions: The final step involves coupling the thiazole and isoxazole intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Thiazole Nitrogen

The thiazole nitrogen serves as a nucleophilic site for electrophilic substitution. Key findings include:

-

Halogenation : Reaction with bromine (Br₂) in dichloromethane yields 3-methyl-N-(4-(pyridin-2-yl)-5-bromothiazol-2-yl)isoxazole-5-carboxamide at 0–25°C, with regioselectivity confirmed by X-ray crystallography .

-

Arylation : Coupling with arylboronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl groups at the C5 position of the thiazole ring.

Table 1 : Substitution reactions at thiazole nitrogen

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂, CH₂Cl₂, 0°C | 5-Bromo derivative | 78 | |

| 4-Fluorophenylboronic acid, Pd(PPh₃)₄ | 5-(4-Fluorophenyl) analog | 65 |

Amide Bond Hydrolysis and Functionalization

The isoxazole-5-carboxamide moiety undergoes hydrolysis and derivatization:

-

Acid-Catalyzed Hydrolysis : Heating with HCl (6M, 80°C) cleaves the amide bond, yielding 3-methylisoxazole-5-carboxylic acid and 4-(pyridin-2-yl)thiazol-2-amine .

-

Esterification : Reaction with methanol/H₂SO₄ produces methyl esters, improving metabolic stability in pharmacokinetic studies .

Key Data :

Oxidation Reactions

The pyridine and thiazole rings are susceptible to oxidation:

-

Pyridine N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates the N-oxide derivative, confirmed by HR-MS.

-

Thiazole Sulfur Oxidation : Reaction with H₂O₂/CH₃COOH yields sulfoxide and sulfone derivatives, with selectivity controlled by stoichiometry.

Table 2 : Oxidation products and conditions

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| m-CPBA (1 eq) | Pyridine N-oxide | >90% |

| H₂O₂ (2 eq) | Thiazole sulfoxide | 85% |

| H₂O₂ (4 eq) | Thiazole sulfone | 72% |

Cyclization and Ring Formation

The compound participates in intramolecular cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF at 120°C forms pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-5-one via C–N bond formation .

-

Acid-Mediated Cyclization : Treatment with PPA (polyphosphoric acid) yields fused quinoline derivatives .

Mechanistic Insight :

Cyclization proceeds through nucleophilic attack of the thiazole nitrogen on the pyridine ring, stabilized by π-stacking interactions .

Biological Interaction-Driven Reactions

In metabolic and target-binding contexts:

-

Hepatic Hydroxylation : CYP3A4-mediated oxidation introduces hydroxyl groups at the pyridine C3 position, detected via LC-MS/MS .

-

Enzyme Inhibition : Binds to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via hydrogen bonding with Thr196, triggering NAD⁺ displacement .

Table 3 : Metabolic and enzymatic interaction data

| Parameter | Value | Reference |

|---|---|---|

| CYP3A4 Km | 8.2 µM | |

| InhA IC₅₀ | 0.5 µM |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C–S Bond Cleavage : Generates thiyl radicals detected via EPR spectroscopy .

-

Dimerization : Forms a head-to-tail dimer through radical recombination .

This compound's reactivity profile underscores its versatility in medicinal chemistry and materials science. Controlled functionalization of its thiazole, pyridine, and isoxazole moieties enables tailored applications in drug design and catalysis.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structural formula of 3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide includes:

- Thiazole Ring : Known for its diverse biological activities.

- Isoxazole Ring : Enhances the compound's potential in medicinal chemistry.

- Pyridine Substituent : Increases lipophilicity and cellular penetration.

These unique structural features contribute to its interaction with various biological targets, making it a candidate for pharmacological studies.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its thiazole and isoxazole moieties enhance its antimicrobial efficacy.

- Antifungal Activity : Studies suggest that it can inhibit the growth of fungi, indicating potential for antifungal therapies.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. Its unique structural components allow it to interact effectively with cancer-related targets.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

These findings underscore the importance of this compound as a potential therapeutic agent across multiple domains.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide

- N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Uniqueness

3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of isoxazole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Biologische Aktivität

3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a unique combination of functional groups, including a thiazole ring, a pyridine moiety, and an isoxazole structure, which may enhance its biological activity compared to other similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

| Component | Structure |

|---|---|

| Thiazole | Thiazole Structure |

| Pyridine | Pyridine Structure |

| Isoxazole | Isoxazole Structure |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antiviral Activity : Studies have shown that heterocycles like isoxazoles can act as potent antiviral agents. For instance, modifications at specific positions on the thiazole or pyridine rings can enhance their efficacy against viral targets (e.g., reverse transcriptase inhibitors) .

- Antitumor Properties : The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key enzymes associated with tumor growth .

- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to modulate inflammatory pathways, indicating promise for therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study on related compounds demonstrated that modifications at the C-2 and N-3 positions of the thiazolidinone scaffold significantly enhanced antiviral activity. The most active derivatives showed EC50 values ranging from 130 to 263 μM against specific viral strains .

Case Study 2: Antitumor Mechanisms

Research focusing on the anticancer potential of isoxazole derivatives revealed that they could inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell survival and proliferation. The specific interactions of this compound with these targets warrant further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole | Structure | Antibacterial |

| 1-(4-naphthalen-2-yl)thiazol | Structure | Anticonvulsant |

| 1,3-benzothiazole derivatives | Structure | Antitumor |

Q & A

Q. Basic: What are the established synthetic routes for 3-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)isoxazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of isoxazole and thiazole precursors. A common method includes:

- Step 1: Formation of the isoxazole-5-carboxylic acid chloride from 5-methylisoxazole-4-carboxylic acid using thionyl chloride or similar reagents.

- Step 2: Coupling the acid chloride with 4-(pyridin-2-yl)thiazol-2-amine in a polar aprotic solvent (e.g., acetonitrile) under dropwise addition to control exothermic reactions.

- Critical Conditions:

- Temperature: Room temperature (20–25°C) to prevent side reactions.

- Solvent: Acetonitrile or dimethylformamide (DMF) for solubility and reaction efficiency.

- Catalysts: No catalyst required, but stoichiometric ratios (e.g., 1:1.2 amine-to-acid chloride) improve yields.

- Yield Optimization: Monitoring via thin-layer chromatography (TLC) ensures reaction completion, with yields averaging 60–70% after recrystallization .

Q. Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

Structural elucidation employs:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on aromatic rings (δ 7.5–8.5 ppm for pyridine and thiazole) and methyl groups (δ 2.5 ppm).

- 13C NMR confirms carbonyl (δ 160–170 ppm) and heterocyclic carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 329.08).

- X-ray Crystallography: Single-crystal diffraction reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between isoxazole and thiazole rings (e.g., 15°), confirming planar geometry .

Q. Basic: What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays with ATP competitors.

- Cytotoxicity Screening: Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Antimicrobial Activity: Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Interpretation: Compare dose-response curves and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. Advanced: How can researchers address discrepancies in biological activity data across different cell lines or enzymatic assays?

Answer:

- Experimental Replicates: Perform triplicate assays with statistical analysis (e.g., ANOVA) to identify outliers.

- Cell Line Validation: Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free media).

- Enzyme Source: Use recombinant proteins from standardized sources (e.g., Sigma) to minimize batch variability.

- Mechanistic Studies: Employ siRNA knockdown or CRISPR-Cas9 to isolate target-specific effects .

Q. Advanced: What computational strategies are employed to predict the binding affinity and mechanism of action with target proteins?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB ID: 1M17).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

- Pharmacophore Mapping: Identify critical hydrogen bonds (e.g., pyridine N with Lys721 in EGFR) and hydrophobic pockets.

- Validation: Cross-reference with experimental IC50 values and mutagenesis data .

Q. Advanced: What methodologies are used to investigate the structure-activity relationship (SAR) of derivatives of this compound?

Answer:

- Derivative Synthesis: Modify substituents on the pyridine (e.g., -OCH3, -NO2) or isoxazole (e.g., Cl, CF3) rings.

- Biological Profiling: Test derivatives in parallel assays for IC50 shifts (e.g., 10 nM to 1 µM).

- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate substituent electronegativity with activity.

- Key Findings: Electron-withdrawing groups on the thiazole ring enhance kinase inhibition by 3–5 fold .

Eigenschaften

IUPAC Name |

3-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-6-11(19-17-8)12(18)16-13-15-10(7-20-13)9-4-2-3-5-14-9/h2-7H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLUIEDAUQPVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.